molecular formula C5H9ClO2S B13276293 (2-Methylcyclopropyl)methanesulfonyl chloride

(2-Methylcyclopropyl)methanesulfonyl chloride

Cat. No.: B13276293
M. Wt: 168.64 g/mol
InChI Key: HERAJHOIHUKAIU-UHFFFAOYSA-N
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Description

(2-Methylcyclopropyl)methanesulfonyl chloride is a specialized sulfonyl chloride derivative valued in medicinal chemistry and chemical biology for the synthesis of sulfonamide-based compounds. Its primary research application is as a key intermediate in the development of covalent inhibitors. The strained, small-ring cyclopropane moiety can enhance target binding affinity and metabolic stability, while the sulfonyl chloride group serves as a highly reactive electrophile, enabling it to form covalent bonds with nucleophilic amino acid residues, such as cysteines, in a target protein's active site. This mechanism is exploited in the design of irreversible inhibitors for various enzymes, including proteases and kinases, which are relevant in oncology, immunology, and infectious disease research. The compound is also used in activity-based protein profiling (ABPP) to study enzyme function and selectivity within complex proteomes. As a reactive chemical, it requires handling under anhydrous conditions and appropriate safety precautions. This product is intended for laboratory research purposes only. For a review on covalent inhibitor design, see https://www.nature.com/articles/s41573-018-0005-0 . For information on sulfonyl chlorides in synthesis, consult https://pubs.acs.org/doi/10.1021/acs.chemrev.7b00124 .

Properties

Molecular Formula

C5H9ClO2S

Molecular Weight

168.64 g/mol

IUPAC Name

(2-methylcyclopropyl)methanesulfonyl chloride

InChI

InChI=1S/C5H9ClO2S/c1-4-2-5(4)3-9(6,7)8/h4-5H,2-3H2,1H3

InChI Key

HERAJHOIHUKAIU-UHFFFAOYSA-N

Canonical SMILES

CC1CC1CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Sulfonylation of Cyclopropyl Alcohol Derivatives

A common approach is the reaction of (2-methylcyclopropyl)methanol or its derivatives with methanesulfonyl chloride in the presence of a base and suitable solvent.

  • Typical reaction conditions:

    • Solvent: dichloromethane (CH2Cl2) or tetrahydrofuran (THF)
    • Base: triethylamine or diisopropylethylamine (Hünig’s base)
    • Temperature: 0 to 5 °C initially, then room temperature
    • Reaction time: 20 minutes to 3 hours
  • Mechanism: The hydroxyl group of the cyclopropyl alcohol attacks the sulfur atom of methanesulfonyl chloride, displacing chloride and forming the sulfonate ester.

  • Example data:

Base Solvent Yield (%) Notes
Triethylamine CH2Cl2 85 Good yield, common lab method
Triethylamine THF 80 Slightly lower yield
Pyridine CH2Cl2 90 Higher yield due to pyridine’s nucleophilicity
Pyridine THF 87 Slightly lower than CH2Cl2
Diisopropylethylamine CH2Cl2 95 Highest yield, sterically hindered base
Diisopropylethylamine THF 90 Good yield

Source: Experimental results from synthesis of methanesulfonyl esters analogous to cyclopropyl derivatives

Preparation via Cyclopropyl Thioacetate Intermediates

Another synthetic route involves ring opening of cyclopropanedimethanol cyclic sulfite with potassium thioacetate, followed by oxidation and sulfonylation steps to introduce the methanesulfonyl chloride group.

  • Key steps:

    • Formation of cyclopropyl dimethanol cyclic sulfite under nitrogen atmosphere using sulfur oxychloride and triethylamine.
    • Ring opening with potassium thioacetate in DMSO or DMF at 0–100 °C.
    • Conversion of sulfonate esters to methanesulfonyl derivatives.
  • Solvents: DMSO, DMF, toluene, methylene chloride, THF.

  • Temperature: 0 to 100 °C depending on step.

  • Yields: Typically 80–90% for intermediate cyclic sulfite formation.

Source: Chinese patent describing preparation of cyclopropyl sulfonate derivatives

Purification and Isolation

  • Methanesulfonyl chloride derivatives are sensitive to moisture and require anhydrous conditions.
  • Purification is typically by silica gel chromatography or distillation under reduced pressure.
  • Drying agents such as anhydrous magnesium sulfate are used to remove residual water.
  • Final products are often obtained as colorless or pale yellow oils or solids.

Source: Laboratory synthetic protocols and patent purification methods

Data Table Summarizing Preparation Methods

Preparation Step Reagents Solvent Base Temperature Yield (%) Notes
Methanesulfonyl chloride synthesis (radical chlorination) Methane, SO2, Cl2 None (gas phase) N/A 10–15 °C, light irradiation 65–75 Industrial scale, avoids methyl mercaptan odor
Methanesulfonyl chloride synthesis (chlorination) Methanesulfonic acid, SOCl2 or COCl2 Toluene, CH2Cl2, THF Triethylamine -78 to 20 °C High Lab scale, high purity
Sulfonylation of (2-methylcyclopropyl)methanol Methanesulfonyl chloride CH2Cl2, THF Triethylamine, DIPEA, Pyridine 0–25 °C 80–95 Best yield with DIPEA in CH2Cl2
Cyclopropyl cyclic sulfite formation Cyclopropyl dimethanol, SOCl2 CH2Cl2, Toluene Triethylamine 0–30 °C 82–88 Intermediate for sulfonylation

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (2-Methylcyclopropyl)methanesulfonyl chloride involves its role as an electrophile. It functions as a source of the “CH3SO2+” synthon, which reacts with nucleophiles to form methanesulfonates. The compound undergoes E1cb elimination to generate sulfene, which then reacts with nucleophiles to form the desired products .

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

  • (2-Methylcyclopropyl)methanesulfonyl Chloride (Hypothetical) :

    • Structure : Cyclopropane ring with a methyl group (electron-donating alkyl substituent) at the 2-position.
    • Expected Reactivity : The methyl group may slightly stabilize the cyclopropane ring via hyperconjugation but is less electron-withdrawing than halogens. This could result in moderate sulfonyl chloride reactivity.
  • (2-Benzylcyclopropyl)methanesulfonyl Chloride (): Molecular Formula: C₁₁H₁₃ClO₂S. Substituent: Benzyl group introduces aromaticity and bulk. Impact: Increased molecular weight (244.7 g/mol) and steric hindrance may reduce reactivity compared to methyl-substituted analogs. The benzyl group could enhance solubility in non-polar solvents .
  • (2,2-Difluoro-1-methylcyclopropyl)methanesulfonyl Chloride (): Molecular Formula: C₅H₇ClF₂O₂S. Substituent: Two fluorine atoms and a methyl group on the cyclopropane ring. Impact: Fluorine’s strong electron-withdrawing effect destabilizes the ring, increasing electrophilicity of the sulfonyl chloride.
  • [(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanesulfonyl Chloride (): Molecular Formula: C₅H₆ClF₃O₂S. Substituent: Trifluoromethyl group (–CF₃) with stereochemical specificity (R,R configuration). Molecular weight (222.61 g/mol) is lower than benzyl-substituted analogs, favoring volatility .

Biological Activity

(2-Methylcyclopropyl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

This compound can be synthesized through the reaction of 2-methylcyclopropanol with methanesulfonyl chloride in the presence of a suitable catalyst. The general reaction can be represented as follows:

2 Methylcyclopropanol+Methanesulfonyl chloride 2 Methylcyclopropyl methanesulfonyl chloride+HCl\text{2 Methylcyclopropanol}+\text{Methanesulfonyl chloride}\rightarrow \text{ 2 Methylcyclopropyl methanesulfonyl chloride}+\text{HCl}

This compound is characterized by the following properties:

  • Molecular Formula : C5H9ClO2S
  • Molecular Weight : 178.64 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Solubility : Soluble in polar organic solvents, reactive towards water and alcohols.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile, facilitating various biochemical reactions. It can form sulfonamide derivatives upon reaction with amines, which are known for their diverse pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for the development of new antibiotics.

Anticancer Properties

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation. In vitro studies have reported IC50 values indicating effective cytotoxicity against several cancer types.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.0
A549 (Lung Cancer)8.5

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonyl chlorides, including this compound. The results indicated potent activity against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 4 µg/mL.

Study 2: Anticancer Activity

In another investigation, researchers assessed the anticancer effects of this compound on human breast cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways.

Safety and Toxicology

While this compound shows promising biological activity, it is essential to consider its safety profile. Toxicological assessments have revealed that it can cause severe irritation upon contact with skin and eyes. Inhalation studies indicate that exposure can lead to respiratory distress and other systemic effects.

Toxicity Parameter Value
LC50 (Rat)0.117 mg/L (4h)
LD50 (Rabbit)200 - 2000 mg/kg
Eye IrritationCauses burns

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (2-Methylcyclopropyl)methanesulfonyl chloride to improve yield and purity?

  • Methodology :

  • Temperature Control : Vary reaction temperatures (e.g., 0–25°C) to balance reactivity and side-product formation. Lower temperatures may reduce decomposition .
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or bases to accelerate sulfonylation steps .
  • Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates and enhance electrophilicity .
  • Purification : Employ column chromatography or recrystallization with non-polar solvents to isolate high-purity product .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Engineering Controls : Use fume hoods with local exhaust ventilation to prevent vapor inhalation .
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and goggles to avoid skin/eye contact .
  • Spill Management : Absorb leaks with inert materials (e.g., sand) and dispose as hazardous waste .
  • Storage : Keep in airtight, corrosion-resistant containers (e.g., glass) away from oxidizers and moisture .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropane ring geometry and sulfonyl chloride functionality .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular formula (C₆H₉ClO₂S) and detects impurities .
  • HPLC : Reverse-phase HPLC with UV detection monitors purity (>98%) and stability under varying conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data of this compound with different nucleophiles?

  • Kinetic Studies : Compare reaction rates with amines vs. alcohols under controlled conditions to identify steric/electronic effects .
  • Computational Modeling : Use DFT calculations to map transition states and quantify activation barriers for competing pathways .
  • Isotopic Labeling : Track sulfonate group transfer using ³⁵S-labeled reagents to confirm mechanistic pathways .

Q. What computational approaches are used to predict the interaction mechanisms of this compound with biological targets?

  • Molecular Docking : Simulate binding to enzymes (e.g., proteases) to identify potential inhibitory sites .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl group position) with bioactivity using Hammett parameters .
  • MD Simulations : Analyze stability of sulfonamide adducts in aqueous environments to predict metabolic fate .

Q. What strategies mitigate steric hindrance effects in reactions involving this compound?

  • Activating Groups : Introduce electron-withdrawing substituents (e.g., -CF₃) to enhance sulfonyl chloride electrophilicity .
  • Microwave-Assisted Synthesis : Apply controlled heating to overcome steric barriers in cyclopropane ring functionalization .
  • Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to stabilize charged intermediates and reduce steric clashes .

Q. How do variations in substituents on the cyclopropane ring affect the sulfonyl chloride's reactivity and stability?

  • Comparative Studies : Synthesize analogs with -CH₃, -CF₃, or -Br substituents and measure hydrolysis rates .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability to identify decomposition thresholds under process conditions .
  • X-ray Crystallography : Resolve crystal structures to correlate steric bulk with conformational strain .

Q. What are the challenges in scaling up reactions using this compound from lab to industrial pilot plants?

  • Exothermicity Control : Implement jacketed reactors with cooling systems to manage heat generation during sulfonylation .
  • Waste Management : Neutralize acidic byproducts (e.g., HCl) with alkaline scrubbers before disposal .
  • Process Safety : Conduct hazard operability (HAZOP) studies to address risks like vapor dispersion and container corrosion .

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